molecular formula C11H13NO3 B4621307 3-methyl-2-(propionylamino)benzoic acid

3-methyl-2-(propionylamino)benzoic acid

Cat. No. B4621307
M. Wt: 207.23 g/mol
InChI Key: BXEQSCSUBKCNLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-methyl-2-(propionylamino)benzoic acid involves various chemical reactions starting from basic raw materials. For instance, the synthesis of 2-(3-Benzoylphenyl)propionitrile from m-methyl benzoic acid methyl ester through bromination, cyanation, methylation, hydrolysis, and Friedel-Crafts reaction under optimal conditions yields a final product with a total yield of 56.7% and a mass fraction of 98.6% (Fu Zhong-lin, 2005).

Molecular Structure Analysis

A theoretical study on related compounds such as 2-Se-(2-methyl-2-propenyl)-1-benzoic acid using the B3LYP density functional theory (DFT) method provides insights into the molecular and electronic structure, including optimized geometry and theoretical vibrational spectrum (A. Hameed, A. Jalbout, B. Trzaskowski, 2007).

Chemical Reactions and Properties

The chemical reactions involving 3-methyl-2-(propionylamino)benzoic acid derivatives highlight their reactivity and potential for forming various coordination polymers and complexes with interesting luminescent and magnetic properties, as seen in compounds synthesized under hydrothermal conditions (Yuanchun He et al., 2020).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as Mannich bases from 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one, reveal their non-toxic nature through Brine shrimp lethality testing, significant antimicrobial activity, and notable antioxidant activity, indicating their potential for various applications (Ganiyat Kehinde Oloyede, I. Willie, Oluwakemi O Adeeko, 2014).

Chemical Properties Analysis

The chemical properties of 3-methyl-2-(propionylamino)benzoic acid derivatives also include their ability to form coordination polymers with different metal ions, exhibiting properties such as strong fluorescence emission and gas sensing capabilities, which are valuable for various chemical sensing applications (M. Rad et al., 2016).

Scientific Research Applications

Chemical Synthesis and Material Science

  • Catalytic Functionalization : A study demonstrated the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing a method for C-H activation/C-C coupling sequence. This process could potentially be applied to derivatives of benzoic acid for the synthesis of complex molecules (Giri et al., 2007).

  • Metal-Organic Frameworks (MOFs) : Research on the synthesis of Fe(II) and Cu(II) complexes using aminobenzoic acids as ligands highlighted the construction of metal-organic frameworks, which are critical in gas storage, separation, and catalysis. This suggests that similar benzoic acid derivatives could be useful in developing novel MOFs (Laye & Sañudo, 2009).

Environmental Science and Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of benzoic acid were studied for their effectiveness as corrosion inhibitors for metals, indicating their potential application in protecting industrial materials from acidic environments (Shaban et al., 2013).

Biological and Medicinal Applications

  • Plant Stress Tolerance : Research into the effects of benzoic acid and its derivatives on plants showed their role in inducing tolerance to various stresses, suggesting potential agricultural applications in enhancing crop resilience (Senaratna et al., 2004).

  • Microbial Activity : The biocidal effects of cationic surfactants based on Schiff base, which may include benzoic acid derivatives, were investigated for their potential to inhibit the growth of sulfate-reducing bacteria. This points to applications in microbial control and preservation (Shaban et al., 2013).

Analytical Chemistry

  • Detection of Benzoic Acid in Food : A novel application of pyrolytic methylation was developed for the determination of benzoic acid in soft drinks by gas chromatography, highlighting the importance of analytical methods in food safety and regulation (Pan et al., 2005).

Safety and Hazards

While specific safety and hazard information for “3-methyl-2-(propionylamino)benzoic acid” is not available in the sources retrieved, it is generally advisable to ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, and clothing when handling similar chemical compounds .

Future Directions

Future research could focus on probing the effect of substitution on the benzoic acid ring on the polymorphism of phenylaminobenzoic acids . Additionally, the development of polyphenoloxidase and phenoloxidase activity by zymograms could be explored .

properties

IUPAC Name

3-methyl-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-9(13)12-10-7(2)5-4-6-8(10)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEQSCSUBKCNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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